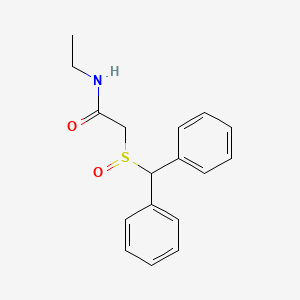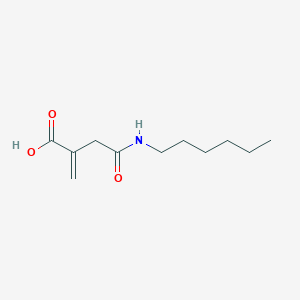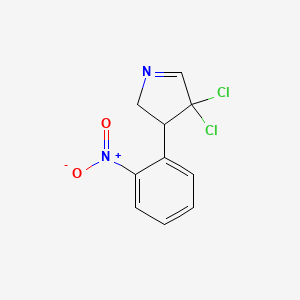
4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole is a synthetic organic compound characterized by the presence of dichloro and nitrophenyl groups attached to a dihydropyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2-nitrobenzaldehyde with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Applications De Recherche Scientifique
4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The dichloro groups can participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
4,4-Dichloro-3,5-diphenyl-1H-1,3-bipyrazole: Similar in structure but with different substituents on the pyrrole ring.
Diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate: Contains a nitrophenyl group but differs in the core structure.
Uniqueness: 4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both dichloro and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
92506-57-5 |
|---|---|
Formule moléculaire |
C10H8Cl2N2O2 |
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
4,4-dichloro-3-(2-nitrophenyl)-2,3-dihydropyrrole |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-10(12)6-13-5-8(10)7-3-1-2-4-9(7)14(15)16/h1-4,6,8H,5H2 |
Clé InChI |
GSAHTYYTIPNDEK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C=N1)(Cl)Cl)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
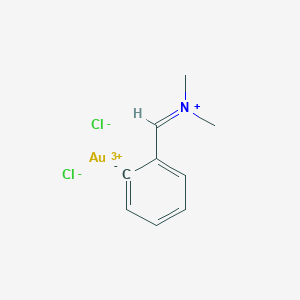

![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
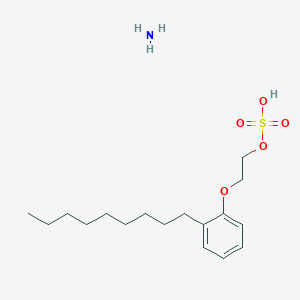


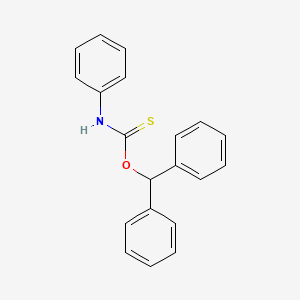
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
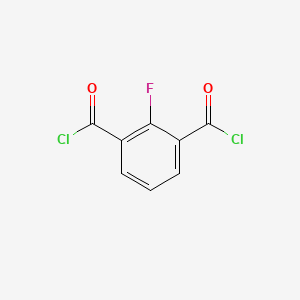
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
